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Antimony(III) telluride

热电材料 塞贝克系数 功率因子

High-purity Antimony(III) telluride (Sb₂Te₃) is critical for next-generation phase-change memory (PCM), thermoelectric cooling, and topological insulator research. Unlike Bi₂Te₃, pure Sb₂Te₃ has a low ZT (<0.3) due to high intrinsic hole concentrations, but its fast crystallization (~30 ns) and >80% lower RESET energy versus GST make it ideal for high-speed, low-power memory. When doped with S or composited with graphite, ZT values reach 0.95. Select this base material to engineer p-type thermoelectric legs and explore quantum spin Hall effects in Z₂ topological insulators.

Molecular Formula SbTe
Molecular Weight 249.4 g/mol
CAS No. 1327-50-0
Cat. No. B075057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimony(III) telluride
CAS1327-50-0
Molecular FormulaSbTe
Molecular Weight249.4 g/mol
Structural Identifiers
SMILES[Sb].[Te]
InChIInChI=1S/Sb.Te
InChIKeyDDJAGKOCVFYQOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

三碲化二锑 (Sb2Te3) 技术规格与选型基准概览 | CAS 1327-50-0


三碲化二锑 (Antimony(III) telluride, Sb₂Te₃, CAS: 1327-50-0) 是一种窄带隙层状硫属化物半导体 [1]。在基础材料层面,它与 Bi₂Te₃ 同属 R3m 空间群,同为室温附近性能最佳的 p 型热电材料,理论上常被认为具有高度相似性 [2]。然而,其采购选型却因以下关键差异而变得复杂:作为典型的 p 型热电材料,其本征载流子浓度过高,导致未经优化的纯相块体 Sb₂Te₃ 的热电优值 ZT 通常低于 0.3,远低于其理论潜力 [3];同时,与 Bi₂Te₃ 和 Ge₂Sb₂Te₅ (GST) 在热电转换、相变存储及拓扑绝缘器件中的性能表现存在显著分化。因此,精确把握 Sb₂Te₃ 相对于其核心替代品的可量化差异,是确保研发选型准确性与器件性能达标的前提。

为何 Sb2Te3 在关键性能上无法被 Bi2Te3、GST 或 Bi2Se3 简单替代


尽管 Sb₂Te₃、Bi₂Te₃、GST 与 Bi₂Se₃ 均属层状硫属化物,但在本征缺陷、载流子特性与相变动力学上的根本差异,导致其在不同应用场景下的性能表现大相径庭 [1][2]。首先,Sb₂Te₃ 固有极高的空穴浓度(源于 Sb 反位缺陷),使其在室温下的塞贝克系数远低于 n 型 Bi₂Te₃,导致其纯相块体 ZT 值极低,限制了其在发电模块中的应用 [3]。其次,在相变存储领域,Sb₂Te₃ 虽具有比 GST 更快的结晶速度,但其极低的结晶温度和非晶态热稳定性差是其致命短板 [4]。此外,与近期发现的兼具高塑性与热电性能的 p 型 Bi₂Te₃ 不同,Sb₂Te₃ 晶体在室温下表现出显著的脆性,限制了其在柔性或抗振动器件中的应用 [5]。这些结构性差异意味着,任何试图将 Bi₂Te₃、GST 或 Bi₂Se₃ 直接替换为 Sb₂Te₃ 的做法,都必须基于以下精确的定量对比数据,否则极有可能导致器件性能劣化或完全失效。

Sb2Te3 vs. 核心替代品定量证据指南


Sb2Te3 vs. Bi2Te3 热电性能头对头对比

在室温薄膜热电应用中,p型Sb₂Te₃与n型Bi₂Te₃常被组合使用。一项直接对比研究显示,Sb₂Te₃的室温塞贝克系数为+160 μV/K,而Bi₂Te₃为-70 μV/K,使得两者组成的热电结对具有272 μV/K的总响应,优于Bi₂Te₃与Sb₂Te₃的结对(240 μV/K)[1]。同时,Sb₂Te₃的电阻率为17.4 μΩ·m,显著高于Bi₂Te₃的7.6 μΩ·m,这是其热导率略高(0.34 vs 0.30 W/mK)的一个原因 [2]。

热电材料 塞贝克系数 功率因子 薄膜热电

Sb2Te3 vs. GST 相变存储器性能对比

在相变存储(PCM)领域,Ge₂Sb₂Te₅ (GST) 是基准材料,但其SET速度慢和RESET能耗高是两大瓶颈。以Sb₂Te₃/TiTe₂异质结形式应用的Sb₂Te₃基器件,在200 nm底电极尺寸下,实现了约30 ns的SET速度,相比传统GST基PCM显著更快 [1]。同时,其RESET能耗相比GST降低了超过80% [2]。此外,相变过程中Sb₂Te₃的厚度变化(4.6%)也小于GST薄膜(6.8%),有利于器件结构稳定性 [3]。

相变存储器 PCRAM 异质结 SET速度

Sb2Te3 vs. Bi2Te3 机械脆性对比

近期研究发现,Bi₂Te₃家族晶体在力学性能上存在巨大差异。与Bi₂Te₃块体单晶(面内方向三点弯曲最大应变量 >20%)相比,Sb₂Te₃块体单晶表现出显著的脆性,其在相同条件下的最大应变量 <3% [1][2]。微观结构分析表明,这种差异源于Sb₂Te₃晶体缺乏Bi₂Te₃中普遍存在的高密度、多样化微结构(如交错层、涟漪、层错等)[3]。

机械性能 塑性 柔性电子 三点弯曲

Sb2Te3 最佳研发与工业应用场景


高速、低功耗相变存储与神经形态计算器件

基于Section 3中的定量证据,Sb₂Te₃/TiTe₂异质结在相变存储器中展现出约30 ns的SET速度和相比GST降低超80%的RESET能耗 [1]。因此,它非常适合用于开发下一代高速、低功耗的存储级内存(Storage Class Memory)以及神经形态计算硬件。在这些应用中,对SET速度和能耗的严苛要求使得Sb₂Te₃基异质结成为比传统GST更具竞争力的候选材料 [2]。

薄膜热电制冷器与微能量收集

作为室温下性能最佳的p型热电材料之一,Sb₂Te₃的塞贝克系数(+160 μV/K)和与Bi₂Te₃配对产生的272 μV/K高响应 [3],使其成为制备薄膜热电制冷器(用于激光器、红外探测器芯片冷却)和微瓦级热能收集器(用于自供能传感器)的关键p型支腿。其较高的电阻率(17.4 μΩ·m)要求在器件设计中需精确匹配n型支腿的尺寸与内阻 [4]。

拓扑绝缘体量子器件与自旋电子学研究

Sb₂Te₃是公认的Z₂拓扑绝缘体,其表面具有受时间反演对称性保护的狄拉克锥态,可实现低损耗的自旋输运 [5]。与更为广泛研究的Bi₂Te₃和Bi₂Se₃不同,Sb₂Te₃在强磁场下展现出独特的正负朗道能级指数,为分析其量子相干性的物理极限提供了更丰富的实验平台 [6]。这使其成为研究量子反常霍尔效应、自旋霍尔效应以及开发低功耗自旋电子器件的理想模型材料。

掺杂改性与复合材料基体

纯相块体Sb₂Te₃的ZT值极低(<0.3),这恰恰凸显了其作为掺杂改性基体的巨大潜力。研究表明,通过亚原子百分比硫(S)掺杂抑制Sb反位缺陷,可将其ZT值提升至0.95 @ 423K [7]。同时,通过与石墨复合,其热导率可从单晶水平降低数倍至~0.95 W/mK [8]。因此,采购高纯Sb₂Te₃粉末作为基础原料,是开展热电性能优化、设计高性能中温热电复合材料的起点。

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